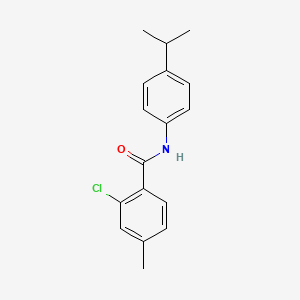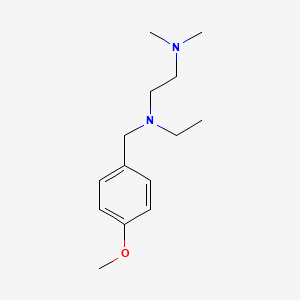![molecular formula C15H14F2N2O3S B5817668 N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as DFB, is a chemical compound that has been extensively researched in the field of medicinal chemistry. DFB is a potent inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes.
作用機序
DFB inhibits the activity of a specific protein kinase, which is involved in the regulation of various cellular processes. The inhibition of this protein kinase by DFB leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The precise mechanism of action of DFB is still under investigation, but it is believed to involve the binding of DFB to the ATP-binding site of the protein kinase.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. DFB has also been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. In addition, DFB has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
DFB has several advantages for lab experiments, including its high potency and specificity for the target protein kinase. DFB has also been shown to have low toxicity in animal models. However, DFB has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
Future research on DFB should focus on the development of more potent and selective inhibitors of the target protein kinase. In addition, the therapeutic potential of DFB in various diseases should be further investigated in animal models and clinical trials. The mechanism of action of DFB should also be further elucidated to better understand its biochemical and physiological effects. Finally, the potential for off-target effects of DFB should be carefully evaluated to ensure its safety for clinical use.
合成法
The synthesis of DFB involves the reaction of 2,6-difluoroaniline with 4-(methylsulfonyl)benzoyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification through column chromatography. The synthesis of DFB is a multi-step process that requires expertise in organic chemistry and careful handling of the reagents.
科学的研究の応用
DFB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. DFB has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of this protein kinase by DFB has been shown to have therapeutic benefits in various diseases.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)11-8-6-10(7-9-11)15(20)18-14-12(16)4-3-5-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKVOBNJQQTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)




![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)

